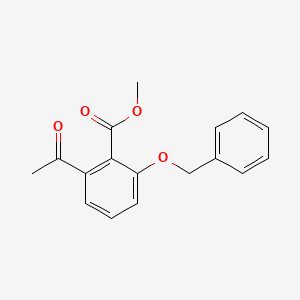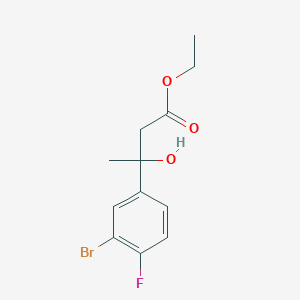![molecular formula C6H10ClN B14040338 (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B14040338.png)
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S)-2-Azabicyclo[221]hept-5-ene hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the creation of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the transformation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the palladium-catalyzed aminoacyloxylation reaction suggests its potential for industrial application. The reaction’s efficiency and broad substrate scope make it a promising candidate for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce amine or alkane derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Wirkmechanismus
The mechanism by which (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one: This compound shares a similar bicyclic structure but differs in the position and configuration of functional groups.
2-Azabicyclo[3.2.1]octane:
Uniqueness
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride is unique due to its specific stereochemistry and the presence of a hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H10ClN |
|---|---|
Molekulargewicht |
131.60 g/mol |
IUPAC-Name |
(1R,4S)-2-azabicyclo[2.2.1]hept-5-ene;hydrochloride |
InChI |
InChI=1S/C6H9N.ClH/c1-2-6-3-5(1)4-7-6;/h1-2,5-7H,3-4H2;1H/t5-,6+;/m1./s1 |
InChI-Schlüssel |
LWWSHTRITJEGCB-IBTYICNHSA-N |
Isomerische SMILES |
C1[C@@H]2CN[C@H]1C=C2.Cl |
Kanonische SMILES |
C1C2CNC1C=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14040255.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-](/img/structure/B14040266.png)
![tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14040280.png)
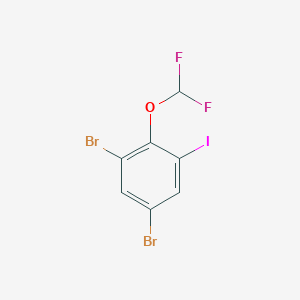
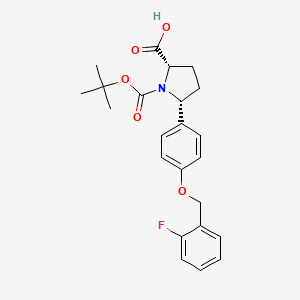
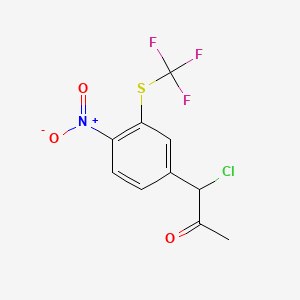
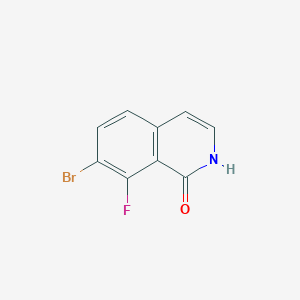
![Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14040295.png)
